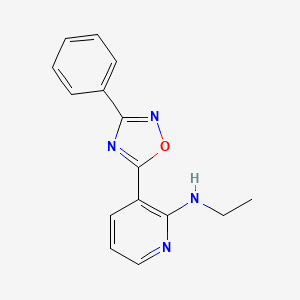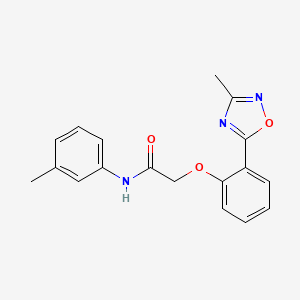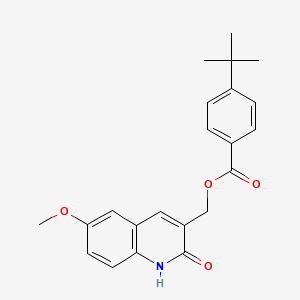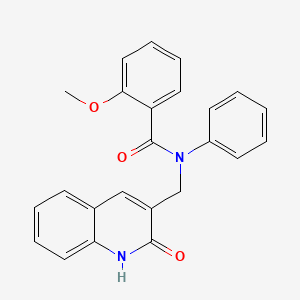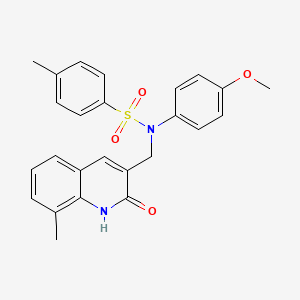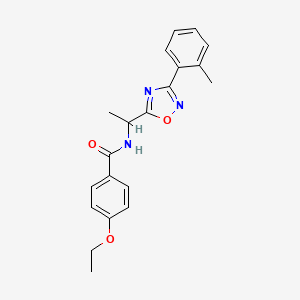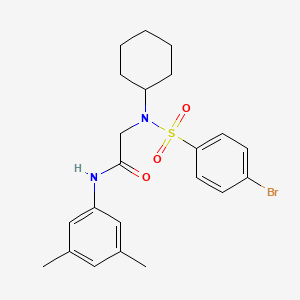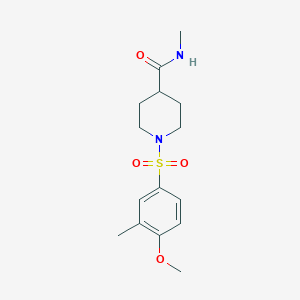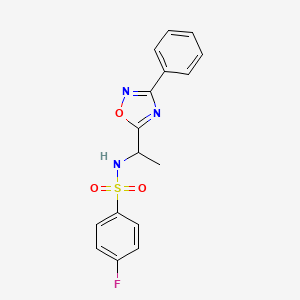
4-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as F-Phe-OSu, and it is a sulfonamide derivative that contains a fluorine atom, a phenyl group, and an oxadiazole ring. F-Phe-OSu has been synthesized using various methods, and it has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of F-Phe-OSu is not fully understood. However, it is believed that this compound modifies the amino groups of proteins and peptides, which can affect their activity and function. F-Phe-OSu can also cross-link proteins, which can provide insights into protein-protein interactions.
Biochemical and Physiological Effects:
F-Phe-OSu has been shown to have biochemical and physiological effects on proteins and peptides. This compound can modify the amino groups of these molecules, which can affect their activity and function. F-Phe-OSu can also cross-link proteins, which can provide insights into protein-protein interactions. However, the physiological effects of F-Phe-OSu on living organisms are not well understood.
Advantages and Limitations for Lab Experiments
F-Phe-OSu has several advantages for lab experiments. This compound is a useful labeling reagent for peptides and proteins, and it can be used to modify amino groups in these molecules. F-Phe-OSu is also a cross-linking agent that can be used to study protein-protein interactions. However, F-Phe-OSu has some limitations. This compound can be toxic, and it requires careful handling. Additionally, the physiological effects of F-Phe-OSu on living organisms are not well understood.
Future Directions
There are several future directions for the use of F-Phe-OSu in scientific research. One potential application is the study of enzyme inhibitors. F-Phe-OSu can be used to identify enzyme inhibitors, which can be used to develop new drugs for various diseases. Another future direction is the study of protein-protein interactions. F-Phe-OSu can be used as a cross-linking agent to study these interactions, which can provide insights into various biological processes. Additionally, F-Phe-OSu can be used to study the activity of enzymes, which can help researchers understand the mechanisms of various biochemical processes.
Synthesis Methods
F-Phe-OSu can be synthesized using different methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of a base such as triethylamine. Another method involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol in the presence of a base such as potassium carbonate. The synthesis of F-Phe-OSu requires careful handling due to the compound's potential toxicity.
Scientific Research Applications
F-Phe-OSu has shown promising results in scientific research applications. This compound is commonly used as a labeling reagent for peptides and proteins, and it can be used to modify amino groups in these molecules. F-Phe-OSu is also used as a cross-linking agent to study protein-protein interactions. Additionally, this compound has been used to study the activity of enzymes and to identify enzyme inhibitors.
properties
IUPAC Name |
4-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-11(20-24(21,22)14-9-7-13(17)8-10-14)16-18-15(19-23-16)12-5-3-2-4-6-12/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVIVQDTKJOCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

